7-Ethoxybenzo[d]thiazol-2(3H)-one
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Overview
Description
7-Ethoxybenzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles .
Scientific Research Applications
7-Ethoxybenzo[d]thiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 7-Ethoxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation. These interactions are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 7-Ethoxybenzo[d]thiazole-2(3H)-thione
- Benzo[d]thiazole-2-thiol
- 2-(4-Aminophenyl)benzo[d]thiazole
Uniqueness
7-Ethoxybenzo[d]thiazol-2(3H)-one is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with biological targets compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C9H9NO2S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
7-ethoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-7-5-3-4-6-8(7)13-9(11)10-6/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
YMXHBHABMSBMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1SC(=O)N2 |
Origin of Product |
United States |
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